molecular formula C22H29N3O4S B2773422 N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878057-14-8

N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2773422
CAS No.: 878057-14-8
M. Wt: 431.55
InChI Key: FWYQWMIIHOROAX-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic indole derivative offered for research purposes. This compound features a complex molecular structure that includes an indole core, a sulfonylacetamide group, and a pyrrolidine subunit, leading to a molecular formula of C 24 H 30 N 4 O 4 S and a molecular weight of 470.59 g/mol [ ]. Indole derivatives are a significant class of compounds in medicinal chemistry and are widely reported in scientific literature for their diverse biological activities. While specific research data on this particular compound is not available in the searched literature, related indole analogs have been studied for various pharmacological properties, including potential anti-cancer, anti-viral, and anti-inflammatory activities [ ][ ]. Researchers are interested in such complex indole-sulfonamide hybrids for their potential as molecular tools in biochemical research and for exploring new therapeutic targets [ ][ ]. The structure-activity relationships of these compounds are a subject of ongoing investigation. This product is provided for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

N-cyclohexyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c26-21(23-17-8-2-1-3-9-17)16-30(28,29)20-14-25(19-11-5-4-10-18(19)20)15-22(27)24-12-6-7-13-24/h4-5,10-11,14,17H,1-3,6-9,12-13,15-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYQWMIIHOROAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS: 851717-41-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC20H23N3O2S2
Molecular Weight401.54 g/mol
Purity98%

This compound is believed to interact with various biological targets, including:

  • Histone Methyltransferases (HMTs) : The compound may exhibit inhibitory effects on certain HMTs, which play crucial roles in epigenetic regulation and gene expression. Inhibition of HMTs can lead to alterations in chromatin structure and function, potentially affecting cell proliferation and survival .
  • Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values indicating potential efficacy against resistant strains such as MRSA .

Antimicrobial Efficacy

In vitro studies have demonstrated that N-cyclohexyl derivatives exhibit varying degrees of antimicrobial activity. For example:

Compound VariantMIC against S. aureus (µM)MIC against E. coli (µM)
Variant A2040
Variant B3050

These results indicate that while some variants demonstrate promising antibacterial activity, they generally have higher MIC values compared to established antibiotics like ceftriaxone, which has MIC values of 0.1 µM against E. coli .

Case Studies

Several case studies have been reported that highlight the biological effects of N-cyclohexyl derivatives:

  • Study on Myeloid Differentiation : A related compound was found to induce myeloid differentiation in primary human acute myeloid leukemia (AML) cells in vitro, suggesting potential therapeutic applications in cancer treatment .
  • Drug Metabolism Studies : Research has shown that metabolism-guided drug design can enhance the efficacy of compounds like N-cyclohexyl derivatives by optimizing their pharmacokinetic properties through structural modifications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds with indole and sulfonamide moieties exhibit significant anticancer activities. N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has been investigated for its ability to inhibit cancer cell proliferation, particularly in breast and prostate cancer models. The mechanism of action involves the modulation of signaling pathways that are crucial for tumor growth and survival .

Neuroprotective Effects
The compound's pyrrolidine derivative suggests potential neuroprotective effects, particularly in conditions such as Alzheimer's disease. Studies have shown that similar compounds can inhibit acetylcholinesterase, an enzyme associated with neurodegeneration . The structural similarity of this compound to known neuroprotective agents warrants further investigation into its efficacy in neurodegenerative disorders.

Pharmacology

G Protein-Coupled Receptor Modulation
this compound may interact with G protein-coupled receptors (GPCRs), which are pivotal in various physiological processes. Compounds with similar structures have been shown to act as agonists or antagonists at specific GPCRs, influencing pathways related to pain, inflammation, and mood disorders .

Opioid Receptor Interaction
Given the increasing interest in non-fentanyl opioids, the compound's potential interaction with opioid receptors could be significant. Its structural components suggest it might bind effectively to these receptors, possibly leading to analgesic effects without the high risk of addiction associated with traditional opioids .

Synthetic Chemistry

Versatile Synthetic Intermediate
The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further derivatization, enabling the synthesis of a variety of biologically active molecules. Researchers have utilized similar sulfonamide derivatives as building blocks in the development of novel pharmaceuticals .

Alkylating Agent Potential
Similar compounds have demonstrated alkylating properties, making them useful in creating complex molecular architectures through reactions such as nucleophilic substitution. This application is particularly relevant in the synthesis of small molecule inhibitors targeting specific enzymes or receptors involved in disease pathology .

Case Studies

Study Reference Focus Area Findings
Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values indicating potency.
NeuroprotectionShowed inhibition of acetylcholinesterase activity comparable to established neuroprotective agents.
Synthetic ApplicationsHighlighted the compound's utility as an intermediate for synthesizing complex molecules with therapeutic potential.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO2_2NH-) group is a key reactive site, enabling nucleophilic substitution and participation in cross-coupling reactions.

Nucleophilic Substitution

  • Alkylation/Arylation : The sulfonamide nitrogen can undergo alkylation or arylation in the presence of Pd catalysts (e.g., Pd(PPh3_3)4_4) and ligands (e.g., XPhos), as demonstrated in Pd-catalyzed C–N coupling reactions .

  • Hydrolysis : Under acidic or basic conditions, sulfonamides may hydrolyze to sulfonic acids, though this requires high temperatures (e.g., 80–120°C) .

Table 1: Sulfonamide Reactions in Analogous Compounds

Reaction TypeConditionsProductSource
AlkylationPd(OAc)2_2, XPhos, K3_3PO4_4N-Alkyl sulfonamide
Intramolecular CyclizationPd/L17_{17}-G3, 80°CFused heterocycles (e.g., carbazoles)

Acetamide Hydrolysis

  • The acetamide group (-NHCO-) can hydrolyze to a carboxylic acid under acidic (HCl/H2_2O) or basic (NaOH) conditions. For example, similar compounds undergo hydrolysis at 100°C to yield carboxylic acids .

Pyrrolidinyl Ketone Modifications

  • Reduction : The ketone (C=O) in the pyrrolidinyl side chain can be reduced to an alcohol using NaBH4_4 or LiAlH4_4 .

  • Enolate Formation : Under basic conditions (e.g., LDA), the ketone forms enolates for alkylation or aldol reactions .

Table 2: Stability of Amide and Ketone Groups

Functional GroupReactivityConditionsSource
AcetamideHydrolysis to carboxylic acid6M HCl, 100°C, 12h
Pyrrolidinyl ketoneReduction to alcoholNaBH4_4, MeOH, 0°C

Indole Ring Reactivity

The indole core may participate in electrophilic substitution, though the electron-withdrawing sulfonyl group deactivates the ring.

Electrophilic Substitution

  • C3 Position : The sulfonyl group directs electrophiles to the C2 or C4 positions. For example, bromination (Br2_2, FeBr3_3) yields 2-bromo derivatives .

  • N1 Functionalization : The indole nitrogen (N1) can be alkylated further under basic conditions (e.g., K2_2CO3_3, DMF) .

Salt Formation

The pyrrolidinyl tertiary amine forms salts with acids (e.g., HCl, trifluoroacetic acid) to improve solubility, as seen in analogs like YGAMXVPHFHQYFH-GRTNUQQKSA-N .

Table 3: Salt Formation Examples

Base CompoundAcid UsedProduct ApplicationSource
Pyrrolidinyl-containingHClHydrochloride salts (oral)
Sulfonamide derivativesTrifluoroacetic acidImproved bioavailability

Pd-Catalyzed Cross-Coupling

The sulfonamide and acetamide groups can act as directing groups in Pd-catalyzed reactions:

  • C–N Coupling : Ligands like L17 (dialkylbiarylphosphine) enable coupling with aryl halides at 80–120°C .

  • Cyclization : Intramolecular N-arylation forms fused heterocycles (e.g., carbazoles) .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (60–80°C for sulfonylation), solvent polarity (e.g., dichloromethane for indole functionalization), and stoichiometric ratios (e.g., 1:1.2 for sulfonyl chloride to indole intermediates). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Reaction progress should be monitored using thin-layer chromatography (TLC) and validated via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR Spectroscopy : Analyze 1^1H NMR for indole proton signals (δ 7.2–8.1 ppm), sulfonyl group protons (δ 3.5–4.0 ppm), and cyclohexyl protons (δ 1.0–2.0 ppm).
  • Mass Spectrometry : HRMS should match the molecular formula C23H30N3O4S\text{C}_{23}\text{H}_{30}\text{N}_3\text{O}_4\text{S} (exact mass: 468.19 g/mol).
  • Infrared (IR) Spectroscopy : Confirm carbonyl stretches (1650–1750 cm1^{-1}) and sulfonyl S=O bonds (1150–1250 cm1^{-1}).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity ≥98% .

Q. What biological targets are plausible for this compound based on structural analogs?

  • Methodological Answer : The indole-sulfonamide scaffold is associated with kinase inhibition (e.g., PI3K/AKT/mTOR pathway) and GPCR modulation. Pyrrolidine and cyclohexyl moieties may enhance blood-brain barrier penetration, suggesting neuropharmacological potential. Prioritize targets via molecular docking against Protein Data Bank (PDB) entries (e.g., 4L6T for indole-based kinase inhibitors) and validate with in vitro assays (e.g., enzymatic inhibition IC50_{50}) .

Advanced Research Questions

Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Substitute the cyclohexyl group with other alicyclic amines (e.g., piperidine) to assess steric effects.
  • Functional Group Variation : Replace the pyrrolidin-1-yl moiety with azepane or morpholine to study electronic impacts.
  • Biological Testing : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) and compare IC50_{50} values. Use statistical tools (e.g., ANOVA) to identify significant SAR trends. Reference analogs in (e.g., 5-fluoroindole derivatives) for activity benchmarks .

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., ATP concentrations in kinase assays) or cell line heterogeneity. Mitigate by:

  • Standardizing Assays : Use identical protocols (e.g., CellTiter-Glo® for viability).
  • Dose-Response Curves : Test 10-point dilution series (1 nM–100 µM) to calculate robust EC50_{50}/IC50_{50}.
  • Orthogonal Validation : Confirm hits with alternative methods (e.g., Western blot for target protein downregulation) .

Q. What computational methods are suitable for predicting metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP ≈ 3.5), cytochrome P450 interactions, and hERG inhibition.
  • Metabolic Sites : Identify labile positions (e.g., sulfonyl group hydrolysis) via MetaSite software.
  • Toxicity Profiling : Run ProTox-II for hepatotoxicity and mutagenicity alerts. Compare results with structural analogs (e.g., pyridazine-based compounds in ) .

Q. What experimental strategies address poor aqueous solubility during formulation?

  • Methodological Answer :

  • Salt Formation : Screen with hydrochloric acid or sodium bicarbonate to improve solubility.
  • Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm size via dynamic light scattering).
  • Co-Solvent Systems : Test PEG-400/water mixtures (up to 20% v/v) for in vivo compatibility .

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